molecular formula C11H14BrNO3 B14330938 1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene CAS No. 109098-31-9

1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene

Cat. No.: B14330938
CAS No.: 109098-31-9
M. Wt: 288.14 g/mol
InChI Key: COIPPBKQNKWWRP-UHFFFAOYSA-N
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Description

1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene is an organic compound that features a bromine atom and a tert-butylperoxycarbonylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene typically involves the bromination of 4-{[(tert-butylperoxy)carbonyl]amino}benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The tert-butylperoxycarbonylamino group can undergo oxidation to form corresponding oxides or peroxides.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 4-{[(tert-butylperoxy)carbonyl]amino}phenol, 4-{[(tert-butylperoxy)carbonyl]amino}aniline, or 4-{[(tert-butylperoxy)carbonyl]amino}thiophenol.

    Oxidation: Formation of corresponding oxides or peroxides.

    Reduction: Formation of 4-{[(tert-butylperoxy)carbonyl]amino}benzene derivatives with reduced functional groups.

Scientific Research Applications

1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or reagent in biological assays.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The bromine atom and tert-butylperoxycarbonylamino group can interact with nucleophilic sites on biomolecules, leading to modifications or inhibition of their function.

    Pathways Involved: The compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems.

Comparison with Similar Compounds

1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene can be compared with similar compounds such as:

    1-Bromo-4-tert-butylbenzene: Lacks the peroxycarbonylamino group, making it less reactive in certain chemical reactions.

    4-{[(tert-butylperoxy)carbonyl]amino}benzene:

    1-Bromo-4-{[(tert-butyl)carbonyl]amino}benzene: Lacks the peroxy group, altering its oxidative properties.

Properties

CAS No.

109098-31-9

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-(4-bromophenyl)carbamoperoxoate

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)

InChI Key

COIPPBKQNKWWRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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